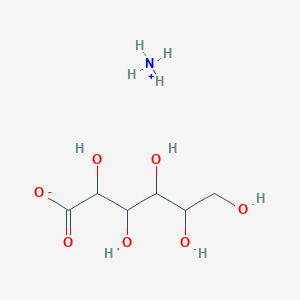

Azanium;2,3,4,5,6-pentahydroxyhexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide gluconique est un composé organique de formule moléculaire C₆H₁₂O₇. C'est un solide blanc cristallin très soluble dans l'eau. Ce composé est naturellement présent et se retrouve dans les fruits, le miel et le vin. Il est formé par l'oxydation du glucose et est largement utilisé dans diverses industries en raison de ses propriétés chélatrices et de sa faible acidité .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acide gluconique peut être synthétisé par oxydation aérobie du glucose en présence de l'enzyme glucose oxydase. La réaction produit de la gluconolactone et du peroxyde d'hydrogène, qui s'hydrolyse spontanément en acide gluconique dans l'eau . La réaction peut être représentée comme suit : [ \text{C₆H₁₂O₆ + O₂ → C₆H₁₀O₆ + H₂O₂} ] [ \text{C₆H₁₀O₆ + H₂O → C₆H₁₂O₇} ]

Méthodes de Production Industrielle : La production industrielle d'acide gluconique implique généralement une fermentation microbienne utilisant des champignons comme Aspergillus niger ou des bactéries comme Gluconobacter oxydans. Ces micro-organismes oxydent le glucose en acide gluconique dans des conditions contrôlées. Le processus de fermentation est préféré en raison de son rendement élevé et de sa rentabilité .

Types de Réactions :

Oxydation : L'acide gluconique est produit par l'oxydation du glucose. Il peut subir une oxydation supplémentaire pour former de l'acide glucarique.

Réduction : L'acide gluconique peut être réduit pour former de la gluconolactone.

Réactifs et Conditions Communs :

Agents oxydants : Glucose oxydase, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium.

Conditions de réaction : Conditions aérobies pour l'oxydation, conditions alcalines pour les réactions de substitution.

Principaux Produits :

Gluconolactone : Formée par la réduction de l'acide gluconique.

Sels de gluconate : Formés par la réaction de l'acide gluconique avec des ions métalliques.

Applications De Recherche Scientifique

Medical Applications

Gluconic acid and its salts (gluconates) are extensively used in medical applications due to their biocompatibility and effectiveness in treating various conditions:

- Electrolyte Imbalance Treatment : Gluconates serve as carriers for essential ions such as calcium and zinc. For example, calcium gluconate is administered to treat hypocalcemia and prevent tissue necrosis in burn patients from hydrofluoric acid exposure .

- Antimicrobial Properties : Certain gluconate derivatives exhibit antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, making them potential candidates for therapeutic applications .

- Intravenous Solutions : Gluconate is included in intravenous solutions like Plasmalyte A for fluid resuscitation, highlighting its role in critical care settings .

Food Industry Applications

In the food industry, gluconic acid is utilized for its preservative qualities and as a pH regulator:

- Food Additive : It is used as a food additive to enhance flavor and stability. Its chelating properties help maintain the quality of food products by binding metal ions that could catalyze spoilage .

- Fermentation Processes : Gluconic acid is produced through the fermentation of glucose by fungi such as Aspergillus niger, which is significant for producing natural sweeteners and preservatives .

Industrial Applications

Gluconic acid's versatility extends to various industrial applications:

- Concrete Admixture : In construction, gluconic acid acts as a retarder in concrete mixtures, slowing down the hydration process to prevent cracking during curing . This application is particularly beneficial in hot weather conditions where rapid setting can be problematic.

- Cleaning Products : Its ability to dissolve mineral deposits makes it effective in cleaning products designed for industrial and household use .

Environmental Applications

The environmental applications of gluconic acid focus on its role in sustainable practices:

- Chelating Agent : As a chelating agent, gluconic acid can bind heavy metals in wastewater treatment processes, aiding in the removal of toxic substances from industrial effluents .

- Biodegradable Surfactants : Research has shown that gluconate-based surfactants can enhance the performance of water-based lubricants and reduce friction in mechanical systems while being environmentally friendly .

Case Studies

Several case studies illustrate the practical applications of azanium;2,3,4,5,6-pentahydroxyhexanoate:

Mécanisme D'action

Gluconic acid exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can prevent the precipitation of metal hydroxides and enhance the solubility of metal ions in solution. The molecular targets include calcium, iron, and other metal ions, and the pathways involved are related to metal ion transport and homeostasis .

Comparaison Avec Des Composés Similaires

Glucaric Acid: Formed by the further oxidation of gluconic acid.

Gluconolactone: A lactone form of gluconic acid.

Sodium Gluconate: A salt form of gluconic acid.

Uniqueness: Gluconic acid is unique due to its mild acidity and excellent chelating properties, which make it suitable for a wide range of applications. Unlike other similar compounds, gluconic acid is highly soluble in water and can form stable complexes with a variety of metal ions, enhancing its versatility in industrial and pharmaceutical applications .

Activité Biologique

Azanium; 2,3,4,5,6-pentahydroxyhexanoate, commonly known as gluconic acid or D-gluconate, is a sugar acid that plays significant roles in various biological processes. This article explores its biological activity, including its metabolic pathways, enzymatic interactions, and potential therapeutic applications.

Overview of Gluconic Acid

Gluconic acid is a natural compound found across all living organisms, including bacteria, plants, and animals. It is produced through the oxidation of glucose and is integral to several metabolic pathways. The compound exists primarily in its anionic form (gluconate) at physiological pH and participates in various biochemical reactions.

Metabolic Pathways

Gluconic acid is primarily generated via the gluconate shunt pathway , where glucose is oxidized by glucose dehydrogenase to produce gluconate. This pathway is crucial for energy metabolism in many organisms:

- Gluconate Kinase Activity : Gluconate is phosphorylated by gluconokinase to yield 6-phosphogluconate, a key intermediate in the pentose phosphate pathway (PPP), which is vital for nucleotide synthesis and cellular redox balance .

Enzymatic Interactions

Gluconic acid interacts with various enzymes that facilitate its metabolism:

Biological Activities

- Antioxidant Properties : Gluconic acid has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property may help protect against various diseases linked to oxidative damage.

- Calcium Regulation : Gluconic acid acts as a calcium-binding agent, modulating calcium ion levels in cells. This function is essential for various cellular processes, including muscle contraction and neurotransmission .

- Antimicrobial Activity : Research indicates that gluconic acid possesses antimicrobial properties against certain pathogens. Its efficacy may be attributed to its ability to disrupt microbial cell membranes and inhibit growth.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of gluconic acid on clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 0.5% w/v, demonstrating its potential as a natural preservative in food products .

Case Study 2: Calcium Supplementation

In a clinical trial involving patients with hypocalcemia, gluconic acid was used as a calcium supplement. The results showed improved calcium absorption and increased serum calcium levels without adverse effects .

Applications in Industry

Gluconic acid has numerous industrial applications due to its biocompatibility and safety profile:

- Food Industry : Used as an acidity regulator and preservative.

- Pharmaceuticals : Incorporated into formulations for electrolyte supplementation.

- Cleaning Products : Effective in removing mineral deposits due to its chelating properties.

Propriétés

Numéro CAS |

10361-31-6 |

|---|---|

Formule moléculaire |

C6H15NO7 |

Poids moléculaire |

213.19 g/mol |

Nom IUPAC |

azane;2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7.H3N/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);1H3 |

Clé InChI |

XLCNHLXQKYRGKZ-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[NH4+] |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |

SMILES canonique |

C(C(C(C(C(C(=O)O)O)O)O)O)O.N |

Color/Form |

NEEDLES WHITE POWDER |

Densité |

greater than 1 at 68 °F (USCG, 1999) 1.24 @ 25 °C/4 °C 1.23 g/cm³ |

melting_point |

131 °C 113 - 118 °C |

Description physique |

White solid; [Hawley] |

Numéros CAS associés |

124423-64-9 10101-21-0 (strontium[2:1] salt) 10361-31-6 (unspecified ammonium salt) 13005-35-1 (unspecified copper salt) 14906-97-9 (unspecified hydrochloride salt) 22830-45-1 (unspecified iron(+2) salt dihydrate) 299-27-4 (mono-potassium salt) 35087-77-5 (unspecified potassium salt) 35984-19-1 (unspecified tin(+2) salt) 3632-91-5 (magnesium[2:1] salt) 527-07-1 (mono-hydrochloride salt) 60007-93-4 (aluminum[3:1] salt) 60816-70-8 (mono-lithium salt) 6485-39-8 (manganese[2:1] salt) 82139-35-3 (unspecified zinc salt) |

Solubilité |

IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.